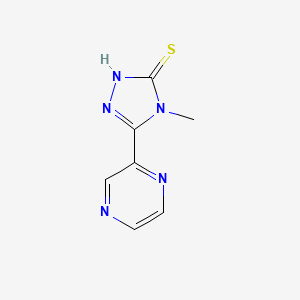![molecular formula C14H12Cl2N2O B2868410 1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea CAS No. 379701-44-7](/img/structure/B2868410.png)
1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea, also known as 3-CPPU, is a synthetic compound with a wide range of applications in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and has been used in various studies to investigate the role of AChE in the nervous system. 3-CPPU has also been used to investigate the effects of cholinergic receptor activation on various physiological processes, as well as to study the effects of AChE inhibitors on cognitive functions. In addition, 3-CPPU has been used in a number of laboratory experiments to investigate the biochemical and physiological effects of AChE inhibitors.
Wissenschaftliche Forschungsanwendungen
Insecticide Development and Environmental Impact
Insecticidal Mode of Action and Safety
A study by Mulder and Gijswijt (1973) on related urea compounds showcased their promise as new insecticides with a unique mode of action affecting cuticle deposition. These compounds demonstrated safety towards mammals while effectively causing insect mortality through moulting failure due to cuticle deposition defects (Mulder & Gijswijt, 1973).
Environmental Occurrence of Triclocarban
Halden and Paull (2004) focused on triclocarban (TCC), a related chlorinated phenyl urea used as an antibacterial additive, highlighting the lack of environmental occurrence data despite its extensive use. They developed a sensitive method for detecting TCC in aquatic environments, revealing its presence in water bodies and suggesting it as an underreported contaminant (Halden & Paull, 2004).
Anticancer Research
Potential Anticancer Agents
Gaudreault et al. (1988) synthesized and evaluated the cytotoxicity of 1-aryl-3-(2-chloroethyl) ureas and their nitroso derivatives on human adenocarcinoma cells in vitro. Certain derivatives exhibited comparable cytotoxicity to known chemotherapeutic agents, indicating potential as anticancer agents (Gaudreault et al., 1988).
Photodegradation Studies
Photodecomposition of Phenylureas
Jordan et al. (1964) investigated the photodecomposition of substituted phenylureas, including monuron and diuron, under UV light and sunlight. Their findings contribute to understanding the environmental degradation processes of such compounds (Jordan et al., 1964).
Advanced Materials and Chemical Analysis
Anion Tuning of Hydrogel Properties
Lloyd and Steed (2011) explored how the anion identity affects the rheology and morphology of low molecular weight salt hydrogels formed by related urea compounds. This research provides insights into tuning the physical properties of hydrogels for various applications (Lloyd & Steed, 2011).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[(2-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-5-3-6-12(8-11)18-14(19)17-9-10-4-1-2-7-13(10)16/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFYEFHABXTDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclopentyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2868330.png)
![7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2868332.png)
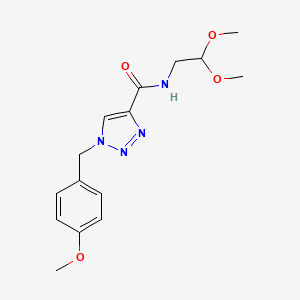
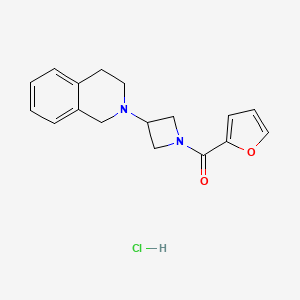
![3-(4-methylphenyl)-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2868339.png)
![4-[ethyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2868340.png)
![(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2868342.png)
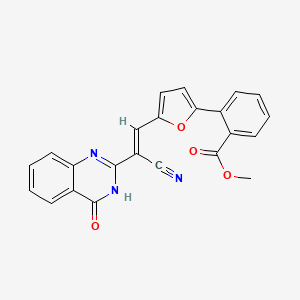
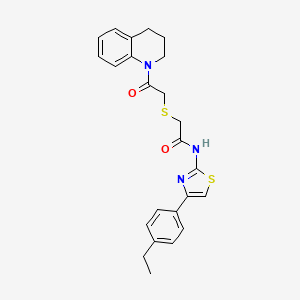

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole](/img/structure/B2868349.png)
